molecular formula C16H13Br2ClO2 B12607969 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- CAS No. 649739-72-0

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-

Cat. No.: B12607969
CAS No.: 649739-72-0
M. Wt: 432.5 g/mol
InChI Key: YOYDQEQVULKWRQ-UHFFFAOYSA-N
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Description

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a phenyl ring, making it a highly substituted aromatic ketone. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-phenyl-: Similar structure but lacks the methoxy group.

    1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-: Similar structure with a different position of the chlorine atom.

    1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(3-methoxyphenyl)-: Similar structure with a different position of the methoxy group.

Uniqueness

The uniqueness of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, can lead to distinct interactions with molecular targets and unique properties compared to other similar compounds.

Properties

CAS No.

649739-72-0

Molecular Formula

C16H13Br2ClO2

Molecular Weight

432.5 g/mol

IUPAC Name

2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C16H13Br2ClO2/c1-21-13-7-5-10(6-8-13)16(20)15(18)14(17)11-3-2-4-12(19)9-11/h2-9,14-15H,1H3

InChI Key

YOYDQEQVULKWRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br

Origin of Product

United States

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